molecular formula C13H15N3O B13528519 2-(Piperidin-3-yloxy)quinoxaline

2-(Piperidin-3-yloxy)quinoxaline

Cat. No.: B13528519
M. Wt: 229.28 g/mol
InChI Key: YUVUJOQVCDAQKS-UHFFFAOYSA-N
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Description

2-(Piperidin-3-yloxy)quinoxaline is a heterocyclic compound that combines the structural features of quinoxaline and piperidine. Quinoxaline is a nitrogen-containing bicyclic compound, while piperidine is a six-membered ring containing one nitrogen atom. The combination of these two structures results in a compound with unique chemical and biological properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-yloxy)quinoxaline typically involves the reaction of quinoxaline derivatives with piperidine. One common method is the nucleophilic substitution reaction where a quinoxaline derivative with a leaving group (such as a halide) reacts with piperidine under basic conditions. The reaction can be carried out in solvents like ethanol or acetonitrile at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-yloxy)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of quinoxaline derivatives .

Scientific Research Applications

2-(Piperidin-3-yloxy)quinoxaline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-yloxy)quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-3-yloxy)quinoxaline is unique due to the combination of quinoxaline and piperidine structures, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and the potential for diverse biological activities, making it a valuable compound in scientific research .

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

2-piperidin-3-yloxyquinoxaline

InChI

InChI=1S/C13H15N3O/c1-2-6-12-11(5-1)15-9-13(16-12)17-10-4-3-7-14-8-10/h1-2,5-6,9-10,14H,3-4,7-8H2

InChI Key

YUVUJOQVCDAQKS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)OC2=NC3=CC=CC=C3N=C2

Origin of Product

United States

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